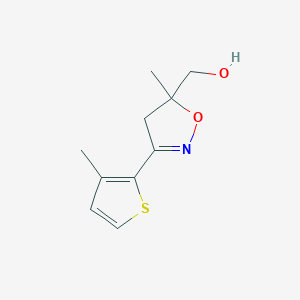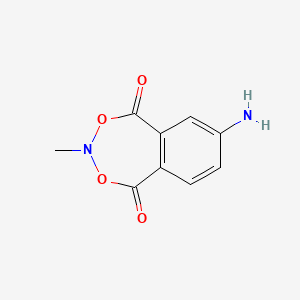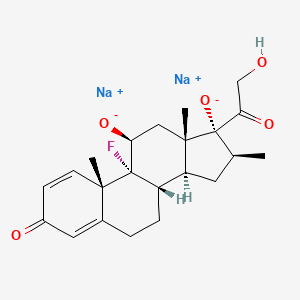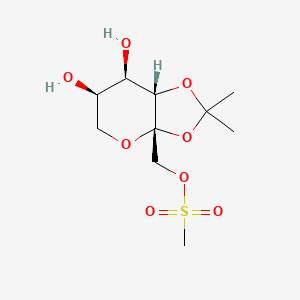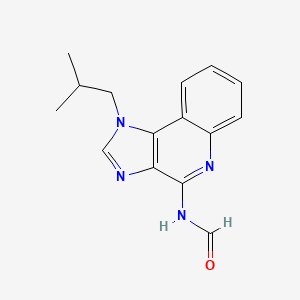
N-Formyl Imiquimod
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl Imiquimod is a derivative of Imiquimod, a well-known immune response modifier. Imiquimod itself is used primarily for treating skin conditions such as actinic keratosis, basal cell carcinoma, and genital warts. The addition of a formyl group to Imiquimod enhances its chemical properties, making this compound a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Formyl Imiquimod can be synthesized through the N-formylation of Imiquimod. This process typically involves the reaction of Imiquimod with formic acid or formic acid derivatives under mild conditions. Catalysts such as sulfonated rice husk ash (RHA-SO3H) or propylphosphonic anhydride (T3P) can be used to promote the reaction, resulting in high yields and short reaction times .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and energy consumption, adhering to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: N-Formyl Imiquimod primarily undergoes N-formylation reactions. It can also participate in various organic transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical and chemical research .
Applications De Recherche Scientifique
N-Formyl Imiquimod has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used to study immune response mechanisms due to its ability to modulate cytokine production.
Medicine: this compound is investigated for its potential in treating skin cancers and other dermatological conditions.
Industry: It is utilized in the development of novel pharmaceuticals and therapeutic agents .
Mécanisme D'action
N-Formyl Imiquimod exerts its effects by stimulating the innate and acquired immune responses. It acts as an agonist for Toll-like receptor 7 (TLR7), leading to the production and secretion of pro-inflammatory cytokines. This immune activation results in the infiltration of inflammatory cells into the treated area, ultimately causing the apoptosis of diseased tissue .
Comparaison Avec Des Composés Similaires
Imiquimod: The parent compound, used for similar dermatological applications.
N-Formyl Methionyl Leucyl Phenylalanine (fMLP): A formylated peptide that acts as a potent chemoattractant for neutrophils.
Aldara (Imiquimod Cream): A topical formulation of Imiquimod used for treating skin conditions.
Uniqueness: N-Formyl Imiquimod stands out due to its enhanced chemical stability and improved efficacy in modulating immune responses compared to its parent compound, Imiquimod. Its unique formyl group allows for more targeted interactions with immune receptors, making it a valuable compound in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C15H16N4O |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
N-[1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-yl]formamide |
InChI |
InChI=1S/C15H16N4O/c1-10(2)7-19-8-16-13-14(19)11-5-3-4-6-12(11)18-15(13)17-9-20/h3-6,8-10H,7H2,1-2H3,(H,17,18,20) |
Clé InChI |
KPFLPBBKLNOQHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


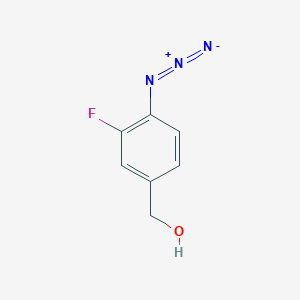
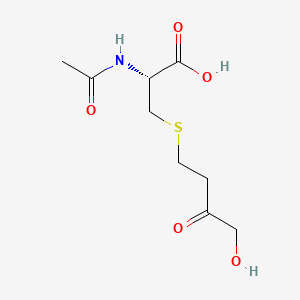
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)


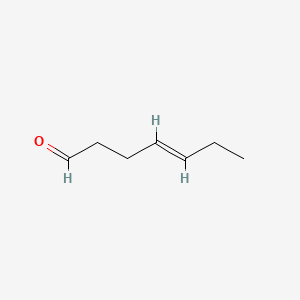
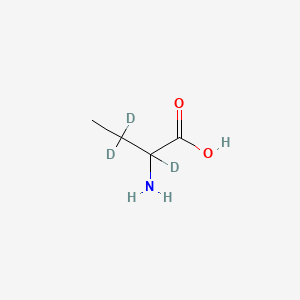
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B13408366.png)
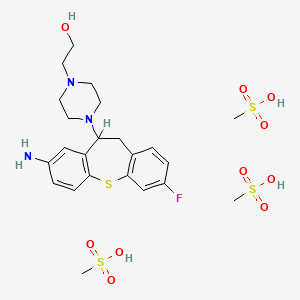
![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)
